N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
Overview
Description
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenoxy group, a thiadiazole ring, and an isoindole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a chlorophenoxy methyl group. This intermediate is subsequently reacted with an isoindole derivative to form the final product. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Scientific Research Applications
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can be compared with similar compounds such as:
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide: This compound has a similar structure but different substituents, leading to distinct chemical and biological properties.
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide: This compound shares the thiadiazole and chlorophenoxy groups but differs in the acetamide moiety.
The uniqueness of N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)
Properties
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O4S/c20-11-5-7-12(8-6-11)28-10-16-22-23-19(29-16)21-15(25)9-24-17(26)13-3-1-2-4-14(13)18(24)27/h1-8H,9-10H2,(H,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGCTACPZDPHHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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